molecular formula C21H26N2O3 B5529343 1-benzyl-4-[(3-methoxyphenyl)acetyl]-1,4-diazepan-6-ol

1-benzyl-4-[(3-methoxyphenyl)acetyl]-1,4-diazepan-6-ol

Cat. No. B5529343
M. Wt: 354.4 g/mol
InChI Key: QKMSDKQXMYOOIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-[(3-methoxyphenyl)acetyl]-1,4-diazepan-6-ol is a compound that falls within the broader class of diazepines, which are heterocyclic compounds containing a seven-membered ring of five carbon atoms and two nitrogen atoms. Research into diazepines covers their synthesis, potential as pharmaceutical agents, and their chemical and physical properties.

Synthesis Analysis

The synthesis of diazepines and related compounds often involves condensation reactions, cyclization, and the use of various catalysts to achieve the desired molecular structure. For example, Kottapalle and Shinde (2021) discussed the synthesis of diazepine derivatives using catalytic amounts of piperidine, optimizing solvent conditions to increase yield and antimicrobial activity (Kottapalle & Shinde, 2021).

Molecular Structure Analysis

Structural analysis of diazepines involves spectroscopic methods and, in some cases, X-ray crystallography to determine molecular configuration and stereochemistry. Gomaa (2011) performed spectral analysis to elucidate the structures of diazepine compounds, highlighting the importance of elemental analysis and spectral data in confirming molecular structures (Gomaa, 2011).

Chemical Reactions and Properties

Diazepines undergo various chemical reactions, including cycloadditions, electrocyclizations, and reactions with electrophiles and nucleophiles, leading to a wide range of derivatives with different properties. Saito, Mukai, and Iida (1986) explored cycloaddition reactions of diazepines, demonstrating the reactivity and versatility of these compounds (Saito, Mukai, & Iida, 1986).

Physical Properties Analysis

The physical properties of diazepines, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and potential applications. Rida et al. (2011) investigated the crystal structure of a diazepine derivative, providing insights into its physical properties and interactions (Rida et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not known. If it is a biologically active compound, its mechanism of action would depend on its specific biological targets .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has biological activity, it could be studied for potential therapeutic uses. Alternatively, if it has interesting chemical properties, it could be studied for potential uses in chemical synthesis or materials science .

properties

IUPAC Name

1-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-2-(3-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-26-20-9-5-8-18(12-20)13-21(25)23-11-10-22(15-19(24)16-23)14-17-6-3-2-4-7-17/h2-9,12,19,24H,10-11,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMSDKQXMYOOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CCN(CC(C2)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-[(3-methoxyphenyl)acetyl]-1,4-diazepan-6-ol

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